Elesclomol (N-malonyl-bis(N′-methyl-N′-thiobenzoylhydrazide)) is a small molecule originally investigated for its anticancer properties. [, , , , , , ] Its mechanism involves inducing oxidative stress, primarily within mitochondria, leading to apoptosis in specific cell types. [, , , , ] This selectivity for cancer cells, along with its unique mode of action, has positioned Elesclomol as a valuable tool in various scientific research areas.
Elesclomol, chemically known as N-malonyldibenzothiazole-2-thiohydrazide, is classified as a bis(thiohydrazide) amide compound. It was initially developed by Synta Pharmaceuticals as a chemotherapeutic agent and has undergone extensive clinical evaluation for its anticancer properties. The compound primarily functions as a copper ionophore, facilitating the transport of copper ions into cells, particularly targeting mitochondria in cancer cells where it induces oxidative stress and apoptosis .
The synthesis of elesclomol has evolved through various methods since its initial development. The most notable synthetic pathways include:
Elesclomol's molecular structure is characterized by its bis(thiohydrazide) framework, which allows it to effectively bind copper ions. The compound forms a stable complex with copper in a 1:1 ratio, crucial for its mechanism of action . Its structural attributes have been elucidated through various spectroscopic techniques, confirming the presence of thioamide functionalities that facilitate copper chelation.
Elesclomol participates in several important chemical reactions:
The primary mechanism of action for elesclomol involves the induction of oxidative stress through copper ion transport:
Elesclomol exhibits several notable physical and chemical properties:
These properties are essential for its formulation and delivery in therapeutic applications.
Elesclomol has been investigated for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: